molecular formula C25H21ClO6 B11151877 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11151877
M. Wt: 452.9 g/mol
InChI Key: PEQUQDBCBABKGA-UUYOSTAYSA-N
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Description

6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

The synthesis of 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one include:

The uniqueness of this compound lies in its specific combination of substituents and the benzofuran core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21ClO6

Molecular Weight

452.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H21ClO6/c1-28-20-11-6-16(24(29-2)25(20)30-3)12-22-23(27)19-10-9-18(13-21(19)32-22)31-14-15-4-7-17(26)8-5-15/h4-13H,14H2,1-3H3/b22-12-

InChI Key

PEQUQDBCBABKGA-UUYOSTAYSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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